molecular formula C14H9N5O B5354286 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5354286
M. Wt: 263.25 g/mol
InChI Key: BWLVVRNCOFKSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical compound designed for research applications in medicinal chemistry and drug discovery. It is built on the versatile [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, which is recognized as a privileged structure in the design of biologically active molecules . This scaffold is isoelectronic with the purine ring system, allowing it to function as an effective bioisostere, thereby facilitating the development of novel enzyme inhibitors and receptor ligands that target purine-binding sites . The specific substitution pattern of this compound, featuring a furan ring at the 2-position and a pyridyl ring at the 7-position, is of particular interest. Analogous TP derivatives bearing furan and aryl substitutions have demonstrated potent and selective antagonistic activity against adenosine receptors, a key target in therapeutic areas such as neurodegenerative diseases, inflammation, and cancer . Furthermore, the TP core's intrinsic ability to act as a versatile ligand for metal ions has been exploited in the development of potential anti-parasitic and anti-cancer agents . This compound serves as a valuable building block for researchers investigating new treatments for a range of conditions, including cancer, parasitic diseases like leishmaniasis and Chagas disease, and central nervous system disorders . It is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(furan-2-yl)-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O/c1-2-7-15-10(4-1)11-6-8-16-14-17-13(18-19(11)14)12-5-3-9-20-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLVVRNCOFKSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis . Another method involves intramolecular electrochemical dehydrogenative N–N bond formation under mild and scalable electrolytic conditions, using N-(2-pyridyl)amidines as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of palladium-catalyzed reactions and electrochemical methods offers scalability and efficiency, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furyl or pyridyl rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notable applications include:

  • Antimicrobial Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties against various pathogens .
  • Anticancer Properties : Studies have shown that compounds in this class can inhibit tumor growth and induce apoptosis in cancer cells .

Neuropharmacology

Recent studies have explored the anticonvulsant effects of related triazolo-pyrimidine derivatives. For instance:

  • Anticonvulsant Activity : A series of derivatives were tested for their efficacy in seizure models, demonstrating significant anti-seizure effects through modulation of GABA receptors .

The compound has been noted for its broad spectrum of biological activities:

  • Enzyme Inhibition : Certain derivatives show promise as inhibitors for enzymes involved in cancer progression and inflammation.
  • Receptor Interactions : Investigations into receptor-ligand interactions reveal potential applications in treating psychiatric disorders by targeting glutamate receptors .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various triazolo-pyrimidine derivatives, including 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

CompoundActivity against Staphylococcus aureusActivity against E. coli
1MIC = 16 µg/mLMIC = 32 µg/mL
2MIC = 8 µg/mLMIC = 16 µg/mL

Case Study 2: Anticonvulsant Effects

In a study focused on anticonvulsant activity, several derivatives were synthesized and tested using the maximal electroshock (MES) test. The findings revealed that compounds with similar structures exhibited significant protective effects against seizures.

CompoundMES Test ResultMechanism of Action
AED50 = 20 mg/kgGABA receptor potentiation
BED50 = 15 mg/kgModulation of sodium channels

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of [1,2,4]triazolo[1,5-a]pyrimidines is highly dependent on substituents at positions 2, 5, 6, and 7. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Biological Target/Activity Key Findings References
Target Compound 2-(2-Furyl), 7-(2-pyridyl) Not explicitly reported Inferred potential for kinase inhibition or receptor antagonism based on scaffold similarity.
SCH 442416 2-(2-Furyl), 7-(3-(4-methoxyphenylpropyl)) A2A adenosine receptor (A2AAR) antagonist High selectivity for A2AAR (Ki = 0.48 nM); used in PET imaging for Parkinson’s disease.
ZM241385 2-(2-Furyl), 7-amino A2AAR antagonist Potent antagonist (Ki = 1.6 nM) but lower selectivity vs. A1 receptors.
7-(3,4,5-Trimethoxyphenyl) derivatives 7-(3,4,5-Trimethoxyphenyl) Tubulin polymerization inhibitors IC50 = 20–50 nM against cancer cell lines; disrupts microtubule dynamics.
2-(4-Fluorobenzyl)-7-(3,4-dimethoxyphenyl) 2-(4-Fluorobenzyl), 7-(3,4-dimethoxyphenyl) Under investigation Synthesized for antiproliferative screening; structural flexibility enhances binding.
7-(4-Fluorophenyl)-2-sulfanyl derivatives 2-sulfanyl, 7-(4-fluorophenyl) Herbicidal activity 80–90% inhibition of weed growth at 100 ppm; targets acetolactate synthase.

Pharmacological and Physicochemical Properties

  • A2A Receptor Antagonists (SCH 442416, ZM241385):

    • The 2-furyl group enhances A2AAR affinity by forming π-π interactions with Phe168 in the receptor’s binding pocket .
    • Introduction of a 4-hydroxyphenyl group at position 7 (e.g., compound 6 in ) improves hydrophilicity and selectivity via hydrogen bonding .
  • Anticancer Agents (7-(3,4,5-Trimethoxyphenyl) derivatives):

    • The trimethoxyphenyl group mimics colchicine’s binding to tubulin, inducing apoptosis in multidrug-resistant cancers .
    • Compared to the target compound, the absence of a pyridyl group reduces interactions with kinase ATP pockets.
  • Herbicidal Derivatives:

    • Sulfonamide and sulfanyl substituents at position 2 improve herbicidal potency but reduce metabolic stability compared to furyl or pyridyl groups .

Key Research Findings and Implications

Substituent-Driven Selectivity: Position 2 (furyl) is critical for receptor antagonism, while position 7 (pyridyl) may enhance kinase inhibition via metal coordination or hydrogen bonding . Compared to SCH 442416, the target compound’s pyridyl group could shift activity from adenosine receptors to kinases like CDK2 or BRD4 .

Metabolic Stability:

  • Furyl and pyridyl groups are less prone to oxidative metabolism than benzyl or sulfanyl groups, suggesting improved pharmacokinetics for the target compound .

Unresolved Challenges: Limited solubility of pyridyl derivatives may require formulation optimization for in vivo applications .

Q & A

Q. What are the standard synthetic routes for 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted triazoles with pyrimidine precursors. For example:

  • Step 1 : React 3,5-diamino-1,2,4-triazole with a furyl-substituted carbonyl compound under reflux in polar solvents (e.g., dimethylformamide or ethanol).
  • Step 2 : Introduce the pyridyl moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Critical parameters : Temperature (80–120°C), pH control (neutral to mildly acidic), and solvent polarity significantly influence yield (40–70%) and purity .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and ring fusion. Aromatic protons appear as distinct multiplets (δ 7.5–9.0 ppm) .
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and furyl/pyridyl C-H (3050–3100 cm1^{-1}) are diagnostic .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 316.1) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme inhibition : Screen against adenosine receptors (A2A_{2A}, A3_{3}) via radioligand binding assays (IC50_{50} values in nM range) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol reduces side reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency for pyridyl introduction .
  • Workup strategies : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1) removes unreacted starting materials .

Q. How do structural modifications influence adenosine receptor selectivity?

  • Substituent effects :
PositionSubstituentA2A_{2A} Affinity (Ki_i, nM)A3_{3} Selectivity
2-FurylUnmodified1.1–2.5Low (30–50 nM)
7-PyridylElectron-withdrawing0.8–1.2High (>100-fold)
  • Key insight : Pyridyl groups enhance A2A_{2A} selectivity via hydrophobic interactions in the receptor’s binding pocket .

Q. What computational methods predict binding modes and affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with A2A_{2A} receptors. The furyl group forms π-π stacking with Phe168, while the pyridyl nitrogen hydrogen-bonds to Asn253 .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., Mg2+^{2+} concentration in binding buffers). Validate using standardized protocols (e.g., CHO-K1 cells expressing human A2A_{2A} receptors) .
  • Statistical tools : Apply ANOVA or Student’s t-test to compare datasets; consider batch effects from synthetic batches .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
13,5-Diamino-triazole, DMF, 100°C45–55≥90%
22-Bromopyridine, Pd(PPh3_3)4_4, EtOH60–70≥95%

Q. Table 2. Biological Activity Profile

Assay TypeTargetResult (Mean ± SD)Reference
Radioligand bindingA2A_{2A}Ki_i = 1.2 ± 0.3 nM
Antiproliferative (MTT)HeLa cellsIC50_{50} = 12.5 ± 1.8 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.